molecular formula C12H28N2O9 B8204497 (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate

Cat. No.: B8204497
M. Wt: 344.36 g/mol
InChI Key: XWLGYXKNZXAYBR-KVNOGXSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.C4H6O6.3H2O/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10;;;/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10);3*1H2/t7-,8-;1-,2-;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLGYXKNZXAYBR-KVNOGXSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)[C@@H]2CCCN2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate involves several steps, including the formation of the pyrrolidine rings and the introduction of the dihydroxybutanedioic acid moiety. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which can be further processed to introduce the desired functional groups.

    Cyclization Reactions: The formation of pyrrolidine rings often involves cyclization reactions, where linear precursors undergo intramolecular reactions to form cyclic structures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones and aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions allow for the replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,3-dihydroxybutanedioic acid: A stereoisomer with different spatial arrangement of atoms.

    (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine: Another stereoisomer with variations in the pyrrolidine rings.

Uniqueness

The unique stereochemistry and functional groups of (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate make it distinct from its similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.